N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 387350-82-5) is a synthetic, small-molecule compound belonging to the benzenesulfonamide piperidine class. It is characterized as a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid-Receptor-Like 1 (ORL-1) receptor. Its primary utility in a procurement context is as a high-affinity research tool for investigating the pharmacology of the NOP/ORL-1 system, distinct from classical opioid receptors (μ, δ, κ) [1].
Building Block
Versatile sulfonamide scaffold for SAR exploration
Physicochemical Profile
Moderate lipophilicity (LogP 1.7) supports aqueous assay compatibility
Synthetic Handle
Free piperidine NH enables efficient functionalization
The N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide scaffold exhibits a highly sensitive structure-activity relationship (SAR). Minor modifications to its three key structural domains—the N-alkyl substituent, the piperidine core, and the benzenesulfonamide group—result in significant, non-linear changes in binding affinity for the ORL-1 receptor. Substituting the N-cyclopropyl group for other alkyls or adding substituents to the phenyl ring can decrease potency by an order of magnitude. Therefore, selecting a close analog or a differently substituted benzenesulfonamide as a cost-saving measure is inadvisable, as it directly compromises the compound's primary performance metric: high-affinity binding for reproducible pharmacological assays [1].
4-Chloro analog: higher lipophilicity (ΔLogP ~0.7) may alter solubility, permeability, and off-target binding compared to the unsubstituted phenyl core.
3-Trifluoromethyl analog: significantly increased molecular weight (+68 Da) can shift ligand efficiency and synthetic scalability; not a like-for-like replacement.
Electronic mismatch: aryl substituent changes can modulate piperidine NH basicity, altering reactivity and protonation state—complicating SAR interpretation.
The N-cyclopropyl substituent is a key determinant of the compound's high affinity for the human ORL-1 receptor. In direct comparative binding assays, N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide demonstrated a binding affinity (Ki) of 1.3 nM. Replacing the cyclopropyl group with a closely related N-isobutyl group resulted in a compound with a Ki of 11.2 nM, representing an 8.6-fold decrease in binding affinity [1].
| Evidence Dimension | Binding Affinity (Ki) at human ORL-1 Receptor |
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | N-isobutyl analog (Compound 34): 11.2 nM |
| Quantified Difference | 8.6x higher affinity than N-isobutyl analog |
| Conditions | Competitive binding assay with [3H]-nociceptin against cloned human NOP (ORL-1) receptors. |
This demonstrates that the specific N-cyclopropyl group is essential for maximizing potency, allowing for the use of lower concentrations in assays, which reduces costs and minimizes potential off-target effects.
May support higher aqueous solubility for polar assay buffers
~5-fold theoretical solubility difference; computed data
A critical requirement for a pharmacological tool is target selectivity. N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide shows high selectivity for the ORL-1 receptor over the classical opioid receptors. While its affinity for ORL-1 is 1.3 nM, its affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors is greater than 1000 nM, indicating a selectivity ratio of over 769-fold [1].
| Evidence Dimension | Receptor Binding Selectivity (Ki) |
| Target Compound Data | ORL-1 Ki = 1.3 nM |
| Comparator Or Baseline | μ, δ, κ Opioid Receptor Ki > 1000 nM |
| Quantified Difference | >769-fold selectivity for ORL-1 over classical opioid receptors |
| Conditions | Competitive radioligand binding assays for each respective receptor type. |
Procuring this compound ensures that observed experimental effects can be confidently attributed to ORL-1 antagonism, preventing data misinterpretation caused by confounding off-target activities at other opioid receptors.
Lighter scaffold may improve ligand efficiency and synthetic throughput
Molecular weight advantage in fragment-based design
The unsubstituted benzenesulfonamide moiety is a deliberate and optimized feature. The introduction of even a common substituent, such as chlorine at the para-position, is detrimental to binding. The 4-chloro analog (CAS 387350-81-4) displays a Ki of 6.2 nM, which is nearly 5-fold weaker than the 1.3 nM affinity of the parent compound [1].
| Evidence Dimension | Binding Affinity (Ki) at human ORL-1 Receptor |
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | 4-chloro analog (Compound 35): 6.2 nM |
| Quantified Difference | 4.8x higher affinity than 4-chloro analog |
| Conditions | Competitive binding assay with [3H]-nociceptin against cloned human NOP (ORL-1) receptors. |
This evidence confirms that the simpler, unsubstituted form is not a generic precursor but the more potent final product, making it the correct choice for applications demanding maximum receptor affinity.
Vendor-defined specification; confirm with current lot
Supplier data, no third-party verification
Identical TPSA implies comparable passive permeability across analogs
Permeability differences likely driven by lipophilicity, not TPSA
Context-dependent sustainability consideration
No specific ecotoxicity data; qualitative structural comparison
Due to its high, sub-nanomolar binding affinity and well-documented selectivity, this compound is an appropriate choice as a reference antagonist or competitor ligand for screening and characterizing novel compounds targeting the ORL-1 receptor [1].
The >769-fold selectivity against classical opioid receptors allows researchers to use this compound to selectively block ORL-1 receptor pathways in cell-based assays or tissue preparations, enabling precise investigation of its role in complex biological systems without confounding opioid effects [1].
The sensitive SAR, where minor changes to the N-cyclopropyl or phenyl groups reduce potency, makes this specific molecule a valuable benchmark for validating synthetic routes and assay consistency in research programs aimed at developing new ORL-1 antagonists [1].
Irritant